2,5-Dichlorothiophene-3-sulfonamide

Aldose Reductase Inhibitor Diabetes Complications Enzyme Kinetics

This specific sulfonamide is the most potent non-competitive aldose reductase inhibitor in its class (Ki: 25.72 µM). It provides validated anticancer activity benchmarks (GI50: 4.62 µM against MDA-MB231) and is a privileged scaffold for FABP4 inhibitor design (PDB: 7FXT). Choose this compound over generic analogs to ensure target engagement specificity, consistent enzyme kinetics, and reliable SAR data.

Molecular Formula C4H3Cl2NO2S2
Molecular Weight 232.1 g/mol
CAS No. 53595-68-9
Cat. No. B1305105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorothiophene-3-sulfonamide
CAS53595-68-9
Molecular FormulaC4H3Cl2NO2S2
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
InChIKeyBUQKISCVZMIFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorothiophene-3-sulfonamide (53595-68-9): Chemical Profile and Strategic Sourcing


2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9) is a heterocyclic sulfonamide characterized by two chlorine atoms at the 2- and 5-positions of a thiophene ring, with a sulfonamide group at the 3-position . The compound presents as a white to light yellow crystalline powder with a molecular formula C4H3Cl2NO2S2 and a molecular weight of approximately 232.11 g/mol . This structural architecture confers specific electronic and steric properties that distinguish it from mono-chlorinated or non-chlorinated thiophene sulfonamide analogs, directly impacting its biological target engagement and physicochemical behavior relevant to procurement decisions [1].

The Risk of Substituting 2,5-Dichlorothiophene-3-sulfonamide: Beyond Simple Sulfonamide Analogy


Procurement decisions based solely on the sulfonamide core scaffold are ill-advised, as the specific substitution pattern on the thiophene ring dictates both binding affinity and inhibitory mechanism. A comparative study of thiophene sulfonamides as aldose reductase inhibitors revealed that 2,5-Dichlorothiophene-3-sulfonamide is the most potent compound in the series (Ki: 25.72 ± 6.45 µM) and exhibits non-competitive inhibition, while its close analog 5-chlorothiophene-2-sulfonamide shows competitive inhibition [1]. This mechanistic divergence underscores that in-class compounds are not functionally interchangeable, as they engage the same biological target in fundamentally different ways, which could lead to experimental failure or costly process deviations if a generic analog is substituted.

Evidence-Based Differentiation of 2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9)


Superior Aldose Reductase Inhibition vs. Closest Structural Analog

In a direct head-to-head study on sheep kidney aldose reductase (AR), 2,5-Dichlorothiophene-3-sulfonamide demonstrated the highest inhibitory potency among the sulfonamides tested. It exhibited a Ki of 25.72 ± 6.45 µM, which is approximately 2.9-fold more potent than the weakest inhibitor in the series (Ki of 73.56 ± 17.49 µM) [1]. Crucially, it acts via a non-competitive mechanism, whereas 5-chlorothiophene-2-sulfonamide, a close structural analog, acts competitively, indicating a distinct binding mode [1].

Aldose Reductase Inhibitor Diabetes Complications Enzyme Kinetics

Anticancer Cytotoxicity Profile Across Multiple Cell Lines

In a comparative study of sulfonamide moieties, 2,5-Dichlorothiophene-3-sulfonamide (8b) was identified as the most promising anticancer drug candidate. It exhibited GI50 values of 7.2 ± 1.12 µM against HeLa (cervical cancer) cells, 4.62 ± 0.13 µM against MDA-MB231 (breast cancer) cells, and 7.13 ± 0.13 µM against MCF-7 (breast cancer) cells [1]. Computational docking and MD simulations indicated its inhibitory potential was comparable to the clinical standards Doxorubicin and cisplatin in this model system [1].

Anticancer Activity Cytotoxicity DNA Binding

Physicochemical Stability and Handling for Process Development

The compound's solid-state properties offer distinct handling advantages. It has a well-defined melting point range of 131-135 °C , which is indicative of high crystalline purity and strong intermolecular hydrogen bonding, a feature common to sulfonamides . In contrast, non-crystalline or lower-melting thiophene derivatives may present challenges in formulation and long-term stability. It requires storage at 2-8°C under an inert atmosphere .

Process Chemistry Stability Physical Properties

Validated Structural Scaffold for High-Affinity Derivatives

The 2,5-dichlorothiophene-3-sulfonamide core is a validated scaffold for developing potent inhibitors of human fatty acid-binding protein 4 (FABP4), a target for metabolic and inflammatory diseases. The derivative N-(2,1,3-benzothiadiazol-4-yl)-2,5-dichlorothiophene-3-sulfonamide exhibits a high-affinity binding with an IC50 of 0.255 µM (255 nM), as determined by X-ray crystallography [1]. This demonstrates the core's ability to support sub-micromolar target engagement when appropriately derivatized.

FABP4 Inhibitor Drug Design Crystal Structure

Optimal Application Scenarios for 2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9)


Target Validation in Diabetic Complication Pathways

For researchers investigating the polyol pathway in diabetes, 2,5-Dichlorothiophene-3-sulfonamide is the optimal chemical probe for aldose reductase (AR) inhibition studies. Its verified non-competitive mechanism (Ki: 25.72 ± 6.45 µM) [1] offers a distinct advantage over competitive inhibitors like 5-chlorothiophene-2-sulfonamide, enabling the study of AR's role under varying substrate concentrations without the confounding factor of active-site competition. This makes it an essential tool for dissecting enzyme kinetics in diabetic neuropathy, retinopathy, and nephropathy models.

Lead Identification in Anticancer Drug Discovery

This compound serves as a data-rich starting point for oncology-focused medicinal chemistry programs. Its validated GI50 values against HeLa (7.2 µM), MDA-MB231 (4.62 µM), and MCF-7 (7.13 µM) cell lines [2] provide a quantifiable benchmark for structure-activity relationship (SAR) studies. Researchers can prioritize this scaffold over less characterized sulfonamides, using the existing in vitro and in silico DNA-binding data to guide the rational design of more potent and selective anticancer agents.

Scaffold for FABP4-Targeted Metabolic Disease Research

Medicinal chemists developing inhibitors for fatty acid-binding protein 4 (FABP4) can confidently select 2,5-Dichlorothiophene-3-sulfonamide as a privileged core scaffold. The existence of a high-resolution co-crystal structure of a potent derivative (IC50: 0.255 µM) bound to human FABP4 (PDB ID: 7FXT) [3] provides a clear structural blueprint for rational drug design. This eliminates the guesswork in early-stage hit-to-lead campaigns and accelerates the development of novel therapeutics for obesity, type 2 diabetes, and atherosclerosis.

Process Development and Quality Control for Advanced Intermediates

In industrial process development, the compound's well-defined melting point (131-135 °C) is a critical quality attribute for incoming material inspection. This contrasts with less stable or poorly characterized sulfonamide intermediates that may vary in purity from batch to batch. By specifying this compound, procurement and analytical teams can implement a straightforward, low-cost melting point check to ensure material consistency, thereby minimizing the risk of downstream reaction failures and ensuring process reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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